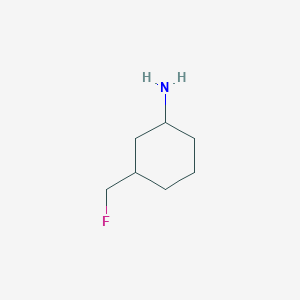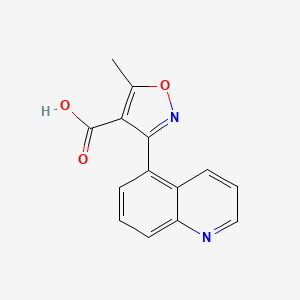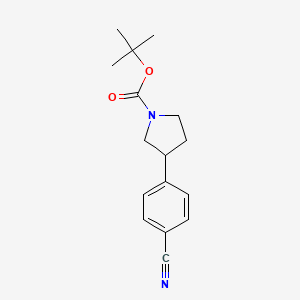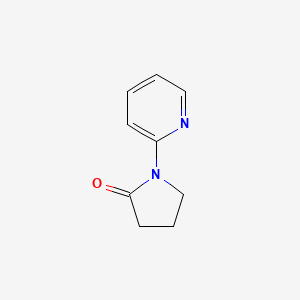
N-Allyl-3,5-dibromopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-3,5-dibromopyridin-2-amine is an organic compound with the molecular formula C8H8Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, an amino group at the 2 position, and an allyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-3,5-dibromopyridin-2-amine typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated at the 3 and 5 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The dibromopyridine derivative is then subjected to amination to introduce the amino group at the 2 position. This can be achieved using ammonia or an amine source under suitable conditions.
Allylation: The final step involves the allylation of the amino group. This can be done using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient bromination.
Automated Amination: Utilizing automated systems for the amination step to ensure consistency and purity.
High-Throughput Allylation: Employing high-throughput techniques for the allylation step to maximize yield and minimize reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-3,5-dibromopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of debrominated pyridine derivatives.
Scientific Research Applications
N-Allyl-3,5-dibromopyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-Allyl-3,5-dibromopyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allyl group enhances its binding affinity, while the bromine atoms contribute to its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromopyridin-2-amine: Lacks the allyl group, making it less reactive in certain contexts.
N-Allyl-2-aminopyridine: Lacks the bromine atoms, affecting its chemical reactivity and binding properties.
Uniqueness
N-Allyl-3,5-dibromopyridin-2-amine is unique due to the combination of the allyl group and bromine atoms, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8Br2N2 |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
3,5-dibromo-N-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H8Br2N2/c1-2-3-11-8-7(10)4-6(9)5-12-8/h2,4-5H,1,3H2,(H,11,12) |
InChI Key |
HQMVIHMWTYULNN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C=C(C=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)


![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)



![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)




